1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine

Beschreibung

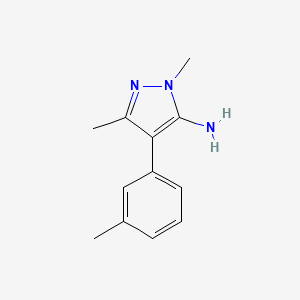

1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine (CAS RN: 1228570-01-1) is a pyrazole derivative featuring a 1,3-dimethyl substitution on the pyrazole core and an m-tolyl (3-methylphenyl) group at the 4-position. Its synthesis and structural analogs have been explored to understand substituent effects on biological activity and physicochemical properties.

Eigenschaften

Molekularformel |

C12H15N3 |

|---|---|

Molekulargewicht |

201.27 g/mol |

IUPAC-Name |

2,5-dimethyl-4-(3-methylphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-8-5-4-6-10(7-8)11-9(2)14-15(3)12(11)13/h4-7H,13H2,1-3H3 |

InChI-Schlüssel |

RTXXYYKOUXCCKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=C(N(N=C2C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with m-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions with electrophiles, forming substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole derivatives with modifications at positions 1, 3, 4, and 5 of the heterocyclic core are widely studied. Below is a detailed comparison of 1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine with structurally related compounds:

Structural Analogs and Substituent Effects

- Substituent Position Influence :

- The 3-position of the pyrazole core is critical for biological activity. In thrombin inhibitors, substituents here (e.g., m-tolyl) enhance binding affinity by modulating steric and electronic interactions.

- m-Tolyl vs. p-Tolyl : The meta-substituted tolyl group in the target compound may reduce planarity compared to para-substituted analogs, affecting π-stacking interactions in enzyme binding.

Challenges and Limitations

- The discontinued status of 1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine highlights synthetic or stability issues, possibly due to steric hindrance from the 1,3-dimethyl and m-tolyl groups.

- Analogs with halogens (e.g., 4-Br in ) may offer better stability but require optimization for toxicity profiles.

Biologische Aktivität

1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings, data tables, and case studies.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to 1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays have shown that compounds similar to 1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine can induce apoptosis in various cancer cell lines. For example, one derivative exhibited an IC50 value of 49.85 µM against lung cancer cell lines (A549) and demonstrated significant growth inhibition properties .

3. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been documented. Compounds related to 1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine were tested against multiple bacterial strains, showing promising results with inhibition rates comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, it was found that certain compounds exhibited IC50 values ranging from 71.11 to 81.77 µg/mL against COX enzymes, indicating their potential as anti-inflammatory agents .

| Compound | IC50 (μg/mL) | Target |

|---|---|---|

| Compound A | 71.11 | COX-2 |

| Compound B | 81.77 | COX-2 |

Case Study 2: Anticancer Efficacy

A series of pyrazole derivatives were synthesized and tested for their anticancer activity against A549 cell lines. The most potent compound displayed an IC50 of 0.95 nM, significantly inhibiting cell proliferation and inducing autophagy without apoptosis .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound X | 0.95 | A549 |

| Compound Y | 0.30 | HUVEC |

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in inflammatory pathways and cancer proliferation:

- COX Inhibition : Pyrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of pro-inflammatory prostaglandins.

- Apoptosis Induction : Certain derivatives promote apoptosis through mitochondrial pathways and caspase activation in cancer cells.

Q & A

Q. What are the standard synthetic routes for 1,3-Dimethyl-4-(m-tolyl)-1H-pyrazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with m-tolyl halides, followed by alkylation and amination. Key steps include:

- Condensation : Reacting 1,3-dimethylpyrazole derivatives with m-tolyl-substituted electrophiles (e.g., benzyl halides) under reflux in polar aprotic solvents like DMF or acetonitrile .

- Amination : Introducing the amine group via nucleophilic substitution or catalytic hydrogenation.

Optimization focuses on solvent choice (ethanol or acetonitrile for higher yields), temperature (60–80°C for controlled reactivity), and stoichiometry to minimize byproducts .

Q. How is the structural integrity of this compound validated?

Characterization employs:

- NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at positions 1 and 3, m-tolyl at position 4) .

- X-ray crystallography : For resolving crystal packing and bond angles, particularly useful for confirming steric effects from the m-tolyl group .

- Mass spectrometry : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What factors influence the compound’s reactivity in electrophilic substitution reactions?

The electron-donating methyl groups at positions 1 and 3 enhance electron density at position 5 (amine group), making it susceptible to electrophilic attack. Conversely, the m-tolyl group (electron-withdrawing due to meta-substitution) moderates reactivity, requiring controlled conditions (e.g., low-temperature nitration or sulfonation) to avoid over-functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported synthesis yields?

Discrepancies often arise from:

- Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields. Use anhydrous solvents and molecular sieves .

- Catalyst selection : Palladium vs. nickel catalysts in hydrogenation steps may alter reaction pathways. Systematic comparison via Design of Experiments (DoE) is recommended .

- Byproduct analysis : Employ HPLC-MS to identify undesired adducts (e.g., N-oxide formation during amination) .

Q. What strategies are effective for studying interactions between this compound and biological targets?

- Molecular docking : Predict binding affinities to enzymes (e.g., kinase inhibitors) using software like AutoDock Vina, leveraging the m-tolyl group’s hydrophobic interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of receptor binding .

- Fluorescence quenching assays : Monitor conformational changes in target proteins upon compound binding .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Predict electron distribution to identify sites for functionalization (e.g., adding electron-withdrawing groups at position 4 to modulate amine reactivity) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with biological activity (e.g., IC50 values) using datasets from analogs .

Q. What methodologies optimize multi-step synthesis for scalability?

- Flow chemistry : Reduces intermediate purification steps and improves reproducibility in alkylation/amination sequences .

- Microwave-assisted synthesis : Accelerates condensation steps (e.g., 30-minute reactions vs. 12-hour reflux) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Standardize assays : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Replicate studies under identical conditions .

- Metabolite profiling : Use LC-MS to check for in situ degradation (e.g., demethylation) that may alter activity .

- Control for solvent effects : DMSO concentrations >0.1% can artifactually inhibit targets; validate with solvent-free formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.